(3-Acetyl-2-fluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

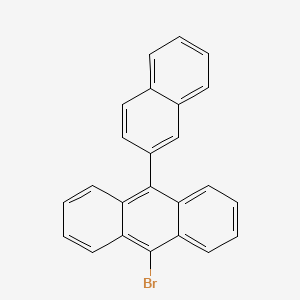

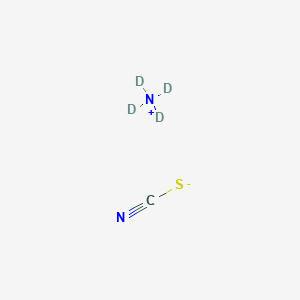

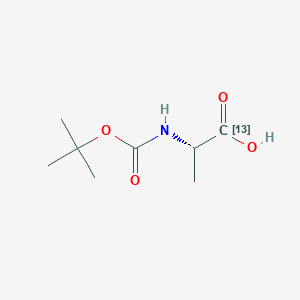

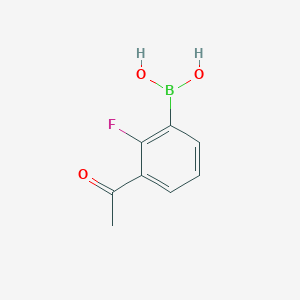

“(3-Acetyl-2-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 . It has a molecular weight of 181.96 . The compound is typically in solid form .

Molecular Structure Analysis

The SMILES string representation of “(3-Acetyl-2-fluorophenyl)boronic acid” is CC(=O)c1cccc(B(O)O)c1F . The InChI representation is 1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 .

Physical And Chemical Properties Analysis

“(3-Acetyl-2-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.96 . The compound should be stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Organic Synthesis

Field

Organic Chemistry

Methods of Application

The compound is used as a reagent where it undergoes transmetalation with a palladium catalyst, coupling with an organohalide to form the desired product .

.

Medicinal Chemistry

Field

Medicinal Chemistry

Methods of Application

It is often used in the synthesis of drug candidates, particularly in the creation of boron-containing compounds that have shown potential in cancer therapy .

Results

The compound has enabled the development of new medicinal agents, with some showing promising biological activity against certain types of cancer cells .

Materials Science

Field

Materials Science

Methods of Application

It acts as a monomer that links with other organic molecules through boronic ester linkages to form the porous structure of COFs .

Results

Materials synthesized using this method have demonstrated high surface areas and stability, making them suitable for various industrial applications .

Analytical Chemistry

Field

Analytical Chemistry

Methods of Application

The compound is incorporated into sensor devices that can detect changes in glucose concentration based on the interaction between the boronic acid and saccharides .

Results

Sensors developed with this compound have shown high sensitivity and selectivity for glucose, indicating potential for use in diabetic monitoring devices .

Agricultural Chemistry

Field

Agricultural Chemistry

Methods of Application

The boronic acid is used as a precursor in the synthesis of agrochemicals, often undergoing further reactions to add or modify functional groups that enhance its pesticidal or herbicidal activity .

Results

Products synthesized using this approach have shown effectiveness in controlling agricultural pests, contributing to increased crop yields and protection .

Environmental Science

Field

Environmental Science

Methods of Application

Research involves studying the compound’s behavior in various environmental conditions, including its potential for biodegradation by microorganisms .

Results

Studies have indicated that while the compound is relatively stable, certain conditions can lead to its degradation, which is important for assessing its long-term environmental impact .

This analysis provides a detailed overview of the diverse applications of 3-Acetyl-2-fluorophenylboronic acid in scientific research, highlighting its versatility and importance across different fields of study.

Proteomics

Field

Biochemistry

Methods of Application

In proteomics, it is often used in affinity chromatography to isolate proteins by exploiting the boronic acid’s affinity for cis-diol-containing molecules, such as glycoproteins .

Results

The application of this compound in proteomics has led to advancements in the understanding of protein functions and the discovery of biomarkers for diseases .

Nanotechnology

Field

Nanotechnology

Methods of Application

The compound is used to modify the surface of nanoparticles, imparting them with the ability to bind to specific biological targets .

Results

Nanoparticles functionalized with this boronic acid have shown increased targeting efficiency and reduced off-target effects in drug delivery systems .

Polymer Chemistry

Field

Polymer Chemistry

Methods of Application

The boronic acid is incorporated into polymer chains, where it can form reversible bonds with other molecules, allowing the polymer to change its properties in response to external stimuli .

Results

Polymers developed with this approach have potential applications in self-healing materials, sensors, and drug delivery systems .

Chemical Education

Field

Chemical Education

Methods of Application

Educational kits and experiments often include this boronic acid to show how it can be used in synthesis and its reactivity with different chemical groups .

Results

The use of 3-Acetyl-2-fluorophenylboronic acid in educational settings has helped students gain a practical understanding of organic chemistry concepts .

Catalysis

Field

Catalysis

Methods of Application

It may be used to facilitate reactions by acting as a Lewis acid, interacting with substrates to increase the rate of reaction .

Bioconjugation

Methods of Application

The boronic acid forms stable covalent bonds with biomolecules containing diols, such as carbohydrates, allowing for the conjugation of proteins, enzymes, or antibodies .

Results

Bioconjugates created using this method have been utilized in biosensors, diagnostic assays, and targeted therapy applications .

These additional applications further illustrate the versatility of 3-Acetyl-2-fluorophenylboronic acid in scientific research and its potential impact across various fields of study.

Drug Discovery

Field

Pharmacology

Methods of Application

It is used in high-throughput screening assays to evaluate its binding affinity to various biological targets, which is crucial for the development of new drugs .

Results

The compound has facilitated the discovery of potential therapeutic agents, with some showing high specificity and potency against targeted enzymes or receptors .

Bioorthogonal Chemistry

Field

Chemical Biology

Methods of Application

The compound is used to label biomolecules in vivo, allowing researchers to track biological processes in real-time without altering them .

Results

This approach has provided insights into dynamic biological systems and contributed to the understanding of various diseases at the molecular level .

Molecular Imaging

Field

Diagnostic Imaging

Methods of Application

It is incorporated into imaging agents that bind to specific biomarkers, enhancing the contrast and resolution of the images obtained .

Results

Studies have shown that imaging agents derived from this compound can lead to more accurate and early detection of pathological changes in tissues .

Chemical Genetics

Field

Genetics

Methods of Application

The compound is introduced into genetic assays where it interacts with proteins or DNA, affecting their activity and thus influencing genetic outcomes .

Results

This method has allowed researchers to identify the roles of specific genes and proteins in various biological processes and diseases .

Food Chemistry

Field

Food Science

Methods of Application

It may be used as a preservative or an additive to improve the shelf-life and safety of food products by inhibiting the growth of pathogens .

Computational Chemistry

Field

Computational Science

Methods of Application

Computational methods are used to predict the compound’s behavior in various chemical environments, which is valuable for designing new molecules and materials .

Results

The computational studies have provided theoretical insights that guide experimental chemists in synthesizing and applying the compound in real-world scenarios .

Safety And Hazards

Propiedades

IUPAC Name |

(3-acetyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRLZGDJZRZMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584641 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acetyl-2-fluorophenyl)boronic acid | |

CAS RN |

870778-95-3 |

Source

|

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.